molecular formula C24H27N3O5 B1668622 CHIR-090 CAS No. 728865-23-4

CHIR-090

Katalognummer: B1668622
CAS-Nummer: 728865-23-4
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: FQYBTYFKOHPWQT-VGSWGCGISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHIR-090 ist ein potenter Inhibitor des Enzyms UDP-3-O-Acyl-N-Acetylglucosamin-Deacetylase (LpxC), das für die Biosynthese von Lipid A, einem Bestandteil der Lipopolysaccharidschicht in gramnegativen Bakterien, entscheidend ist . Diese Verbindung hat eine signifikante antibiotische Aktivität gegen verschiedene gramnegative Krankheitserreger gezeigt, darunter Escherichia coli und Pseudomonas aeruginosa .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die formale Kondensation der Carboxygruppe von 4-({4-[(Morpholin-4-yl)methyl]phenyl}ethinyl)benzoesäure mit der Aminogruppe von N-Hydroxy-L-Threoninamid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien und Lösungsmitteln, die die Bildung der Amidbindung erleichtern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese wahrscheinlich Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Kristallisation oder Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt hauptsächlich Reaktionen, die typisch für Verbindungen sind, die Hydroxamsäure- und Alkin-Funktionsgruppen enthalten. Dazu gehören:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise ergeben CuAAC-Reaktionen Triazolderivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym LpxC hemmt, das für die Deacetylierung von UDP-3-O-Acyl-N-Acetylglucosamin, einem wichtigen Schritt in der Lipid A-Biosynthese, essentiell ist . Durch die starke Bindung an LpxC verhindert this compound die Bildung von Lipid A, wodurch die Integrität der bakteriellen äußeren Membran beeinträchtigt und zum Absterben der Bakterienzellen führt .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Gram-Negative Bacteria

CHIR-090 has demonstrated significant antimicrobial activity against a variety of Gram-negative bacteria. It acts as a slow, tight-binding inhibitor of LpxC, leading to time-dependent inhibition of bacterial growth. Studies have shown that this compound effectively inhibits the growth of:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Burkholderia cepacia complex

In particular, it has been noted for its activity against strains of Burkholderia multivorans, B. vietnamiensis, and B. dolosa, with minimum inhibitory concentrations (MICs) varying significantly among different strains .

Comparative Efficacy

In comparative studies, this compound has been positioned against other LpxC inhibitors. For example, in tests involving clinical isolates, it was found that newer compounds like LPC-058 exhibited superior antibacterial activity compared to this compound. The MIC values for this compound were reported as follows:

PathogenMIC (µg/ml)
Pseudomonas aeruginosa2
Escherichia coli0.5
Burkholderia multivorans0.1 - >100

This variability indicates that while this compound is effective, its potency can be outmatched by newer derivatives .

Mechanisms of Resistance

Research has identified several mechanisms through which bacteria can develop resistance to this compound. Mutations in the lpxC gene and overexpression of efflux pumps such as MexAB-OprM and MexCD-OprJ have been observed in resistant strains of Pseudomonas aeruginosa. These mutations lead to reduced susceptibility to this compound, highlighting the need for ongoing surveillance and combination therapies to mitigate resistance development .

Case Studies

  • Resistance Development in Clinical Isolates : A study involving clinical isolates of Pseudomonas aeruginosa showed that mutants selected for resistance to this compound had alterations in regulatory genes associated with efflux pump expression. These findings underscore the importance of understanding genetic factors contributing to resistance .
  • Combination Therapy : The efficacy of this compound can potentially be enhanced through combination with conventional antibiotics. Studies suggest that pairing LpxC inhibitors with other antimicrobial agents may improve treatment outcomes against resistant strains .

Wirkmechanismus

Target of Action

The primary target of CHIR-090 is the enzyme LpxC, a deacetylase involved in lipid A biosynthesis . This enzyme is essential for the survival of gram-negative bacteria, making it an attractive target for antibiotic development .

Mode of Action

This compound acts as a potent, slow, tight-binding inhibitor of the LpxC deacetylase . It binds to the enzyme with a Ki of 4.0 nM, effectively inhibiting its function . This inhibition disrupts the normal function of LpxC, which is to deacetylate UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine, a critical step in lipid A biosynthesis .

Biochemical Pathways

By inhibiting LpxC, this compound disrupts the lipid A biosynthetic pathway . Lipid A is a crucial component of the outer membrane of gram-negative bacteria, providing a protective barrier against environmental stresses . Disruption of lipid A biosynthesis can lead to bacterial cell death, making this pathway a promising target for antibiotic development .

Pharmacokinetics

It is known that this compound is a potent inhibitor of lpxc, suggesting that it has sufficient bioavailability to reach its target in bacterial cells .

Result of Action

The inhibition of LpxC by this compound leads to the disruption of lipid A biosynthesis, which can result in the death of gram-negative bacteria . This makes this compound an effective antibiotic against several gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli .

Action Environment

It is known that this compound is effective against a range of gram-negative pathogens, suggesting that it can function in diverse environments .

Analyse Chemischer Reaktionen

Types of Reactions

CHIR-090 primarily undergoes reactions typical of compounds containing hydroxamic acid and alkyne functional groups. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAC reactions yield triazole derivatives .

Biologische Aktivität

CHIR-090 is a potent antibiotic compound that acts primarily as an inhibitor of the enzyme LpxC, which is crucial in the biosynthesis of lipid A in Gram-negative bacteria. This article delves into the biological activity of this compound, its mechanisms of action, resistance profiles, and comparative efficacy against various pathogens.

This compound functions as a tight-binding inhibitor of LpxC, demonstrating a Ki value of approximately 4.0 nM and an additional Ki* value of 0.5 nM . Its mechanism involves the inhibition of the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, a critical step in lipid A biosynthesis . This action disrupts the integrity of the bacterial outer membrane, leading to cell lysis and death.

Efficacy Against Pathogens

The compound has shown significant antibacterial activity against various Gram-negative pathogens, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Neisseria meningitidis
  • Helicobacter pylori

In disk diffusion assays, this compound exhibited effectiveness comparable to ciprofloxacin against E. coli and P. aeruginosa . The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be around 0.25 μg/mL , while for P. aeruginosa, it was found to be approximately 4 μg/mL .

Resistance Mechanisms

Despite its potency, resistance to this compound can develop through various mechanisms in bacteria such as Pseudomonas aeruginosa. Studies have identified several pathways leading to decreased susceptibility:

  • Efflux Pumps : Mutants with alterations in efflux pump genes (e.g., mexAB-oprM, mexCD-oprJ) showed reduced susceptibility to this compound by actively expelling the drug from bacterial cells .
  • Target Modification : Mutations in the lpxC gene can lead to structural changes in LpxC that reduce binding affinity for this compound, as seen with the LpxC L18V variant .
  • Overexpression of LpxC : Some mutants exhibited increased levels of LpxC due to mutations upstream of the lpxC gene, which can confer resistance by saturating the inhibitor's binding capacity .

Comparative Studies

Research comparing this compound with other LpxC inhibitors has provided insights into its relative efficacy:

CompoundMIC50 (μg/mL)MIC90 (μg/mL)
This compound0.52
LPC-0580.060.12
LPC-0110.120.25

From this data, LPC-058 emerged as a more potent alternative compared to this compound, particularly against multi-drug resistant (MDR) strains .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies demonstrated that treatment with this compound led to a significant increase in LpxC levels due to the inhibition of its degradation by FtsH protease, indicating a complex regulatory response upon antibiotic exposure .
  • Resistance Development : A study involving serial passages on this compound revealed that resistance could develop rapidly in Pseudomonas aeruginosa, emphasizing the need for understanding resistance mechanisms early in drug development .
  • Clinical Relevance : The broad-spectrum activity against various Gram-negative pathogens positions this compound as a promising candidate for further development into novel antibiotics targeting lipid A biosynthesis pathways .

Eigenschaften

IUPAC Name

N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBTYFKOHPWQT-VGSWGCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468361
Record name CHIR-090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728865-23-4
Record name CHIR-090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHIR-090
Reactant of Route 2
CHIR-090
Reactant of Route 3
Reactant of Route 3
CHIR-090
Reactant of Route 4
Reactant of Route 4
CHIR-090
Reactant of Route 5
Reactant of Route 5
CHIR-090
Reactant of Route 6
Reactant of Route 6
CHIR-090

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.